Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-
Overview
Description
N-[4-(4-Ethyl-2-morpholinyl)-2-methylphenyl]-4-(1-methylethyl)benzenesulfonamide is a derivative of Morpholine and can be used as a D3 dopamine antagonist useful in the treatment and prevention of diseases.
Mechanism of Action
Target of Action
PF-04363467 primarily targets the Dopamine D3 and D2 receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions. The D3 receptor, in particular, has been implicated in various psychiatric disorders, including substance use disorders .
Mode of Action
PF-04363467 acts as a Dopamine D3/D2 receptor antagonist . It has a 100-fold selectivity for D3 with a Ki value of 3.1 nM for D3R compared to a Ki value of 692 nM for D2R . This means that it preferentially binds to the D3 receptor, blocking its activation and thereby inhibiting the effects of dopamine on this receptor .
Biochemical Pathways
The antagonism of D3/D2 receptors by PF-04363467 affects the dopaminergic pathways in the brain . By blocking the D3 receptor, PF-04363467 can modulate the activity of these pathways, potentially altering the release and effects of dopamine and other neurotransmitters .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, a crucial property for drugs that act on targets within the central nervous system .
Result of Action
In preclinical studies, PF-04363467 has been shown to attenuate opioid drug-seeking behavior in a rat model of addiction . Importantly, it did this without causing the extrapyramidal symptoms often associated with D2 receptor antagonism . This suggests that PF-04363467 might have a unique in vivo profile, potentially making it a valuable tool in the treatment of addiction .
Properties
IUPAC Name |
N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVAENOUMHBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010382-72-5 | |
Record name | PF-04363467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010382725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04363467 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G84J71F78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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